Product packaging for 2-Formylnicotinic acid hydrate(Cat. No.:CAS No. 2007908-74-7)

2-Formylnicotinic acid hydrate

Cat. No.: B1447261
CAS No.: 2007908-74-7
M. Wt: 169.13 g/mol
InChI Key: PTMHLYWJGQLVMS-UHFFFAOYSA-N
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Description

2-Formylnicotinic acid hydrate is a high-purity chemical building block of interest in medicinal and organic chemistry research. The compound features both a formyl group and a carboxylic acid functional group on its pyridine ring, making it a versatile precursor for the synthesis of more complex heterocyclic structures. Researchers utilize this reagent in the development of novel pharmaceutical compounds, particularly as a scaffold for creating targeted molecules. Its structure is derived from nicotinic acid (vitamin B3), a fundamental component in redox coenzymes essential for DNA repair and cellular metabolism . The specific research applications and detailed mechanisms of action for this compound are areas of ongoing scientific investigation. As a reagent, it offers researchers a multifunctional intermediate for exploring new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting. For specific storage and handling information, please refer to the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4 B1447261 2-Formylnicotinic acid hydrate CAS No. 2007908-74-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylpyridine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3.H2O/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHLYWJGQLVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Formylnicotinic Acid Hydrate

Traditional Synthetic Approaches for Pyridine (B92270) Carboxaldehydes and Carboxylic Acids

The traditional synthesis of pyridine derivatives often involves multi-step processes, starting from readily available precursors. These methods, while established, may require stringent reaction conditions and can generate significant waste.

Multi-Step Synthesis Strategies

The synthesis of pyridine carboxaldehydes and carboxylic acids typically follows a multi-step pathway. nih.gov A common strategy involves the construction of the pyridine ring followed by functional group interconversions. For instance, a substituted pyridine can be synthesized, and then a methyl group at the 2-position can be oxidized to a formyl group, and a carboxyl group can be introduced at the 3-position.

One potential multi-step route to 2-formylnicotinic acid could start from a more complex precursor like quinoline (B57606). Historical methods have shown that quinoline can be oxidized to quinolinic acid (pyridine-2,3-dicarboxylic acid), which can then be selectively decarboxylated. mdpi.com However, controlling the selective reduction of one of the carboxylic acid groups to an aldehyde while retaining the other is a significant challenge.

A more direct, albeit still multi-step, approach would involve the selective oxidation of a 2-methyl group on a pre-existing nicotinic acid framework. This often requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the dicarboxylic acid.

Precursor Compounds and Reactants

The choice of precursor is critical in the synthesis of 2-formylnicotinic acid hydrate (B1144303). Common starting materials for the synthesis of related pyridine carboxylic acids include various substituted pyridines.

A logical precursor for 2-formylnicotinic acid hydrate is 2-methylnicotinic acid (2-methylpyridine-3-carboxylic acid). thermofisher.com The synthesis of this precursor itself can be a multi-step process. Another potential precursor is 2-(hydroxymethyl)nicotinic acid , where the hydroxymethyl group can be oxidized to the target aldehyde. The synthesis of this precursor could involve the reduction of a corresponding ester. A patent describes the synthesis of the lithium salt of 2-formylnicotinic acid from ethyl 2-formylnicotinate, which is another viable precursor. Current time information in Bangalore, IN.

The table below summarizes some key precursors and the types of reactions they undergo.

Precursor CompoundIUPAC NamePotential Transformation
2-Methylnicotinic acid2-Methylpyridine-3-carboxylic acidSelective oxidation of the methyl group
2-(Hydroxymethyl)nicotinic acid2-(Hydroxymethyl)pyridine-3-carboxylic acidOxidation of the alcohol to an aldehyde
Ethyl 2-formylnicotinateEthyl 2-formylpyridine-3-carboxylateHydrolysis of the ester
QuinolineQuinolineMulti-step oxidation and functional group manipulation

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are more environmentally benign. This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce waste.

Solvent-Free Reaction Conditions and Microwave Irradiation Techniques

Solvent-free reactions and microwave-assisted synthesis are key green chemistry techniques that can be applied to the synthesis of pyridine derivatives. ect-journal.kzdoaj.orgmdpi.comresearchgate.net These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous organic solvents.

Microwave-assisted organic synthesis (MAOS) has been shown to be effective for various reactions, including the synthesis of pyridines and related heterocycles. bldpharm.comrsc.orgclockss.org For instance, the condensation reactions to form pyridine rings can be significantly accelerated under microwave irradiation. bldpharm.com While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles can be applied to its synthesis, for example, in the oxidation of 2-(hydroxymethyl)nicotinic acid. Microwave heating can potentially enhance the efficiency of the oxidation step, reducing reaction times and energy consumption.

Solvent-free conditions are particularly attractive from a green chemistry perspective. Several studies have reported the successful synthesis of pyridine derivatives under solvent-free conditions, often using solid catalysts. ect-journal.kzdoaj.orgmdpi.comresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution.

Environmentally Benign Catalytic Systems

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of 2-formylnicotinic acid, catalytic oxidation of a suitable precursor like 2-methylnicotinic acid is a promising green route.

Vanadium-based catalysts, particularly those supported on titanium dioxide (V2O5/TiO2), have been investigated for the vapor-phase oxidation of methylpyridines to their corresponding carboxylic acids. doaj.orgmdpi.com These catalysts are considered a "green" alternative as they allow for the use of air as the oxidant. doaj.orgmdpi.com The crystal structure of the TiO2 support (anatase vs. rutile) has been shown to significantly influence the catalyst's activity and selectivity. doaj.org For instance, V2O5 on anatase is reported to be more active and selective in the formation of pyridine carboxylic acids. doaj.org

Another promising catalytic system involves the use of N-hydroxyphthalimide (NHPI) in combination with cobalt (II) and manganese (II) salts for the aerobic oxidation of methylpyridines. This system can effectively catalyze the oxidation using air as the oxidant, offering a more sustainable alternative to stoichiometric oxidants like potassium permanganate (B83412) or nitric acid.

The table below highlights some environmentally benign catalytic systems and their potential applications in the synthesis of this compound.

Catalytic SystemPrecursorReaction TypePotential Advantages
Vanadium/Titanium Oxides (V₂O₅/TiO₂)2-Methylnicotinic acidVapor-phase oxidationUse of air as oxidant, heterogeneous catalyst
N-Hydroxyphthalimide (NHPI)/Co(II)/Mn(II)2-Methylnicotinic acidAerobic oxidationHigh selectivity, use of air as oxidant
Pyridine-2-carboxylic acid (P2CA)-Organocatalyst for multicomponent reactionsSustainable, dual acid-base behavior
Defective MnO₂Polyols/SugarsAerobic oxidationHigh activity, potential for biomass-derived precursors

Assessment of Synthetic Efficiency via Green Chemistry Metrics (e.g., Atom Economy, E-factor)

To quantify the "greenness" of a synthetic route, several metrics have been developed. Atom economy and the E-factor are two of the most widely used.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. Addition reactions, for example, have a 100% atom economy in theory.

The E-factor (Environmental Factor) was introduced by Roger Sheldon and is defined as the total mass of waste produced per unit mass of product.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener process. The E-factor takes into account not only byproducts but also solvent losses and reagent waste.

For the synthesis of this compound, a green synthetic route would aim for a high atom economy and a low E-factor. For example, a catalytic oxidation of 2-methylnicotinic acid using air as the oxidant would have a higher atom economy than a route using a stoichiometric oxidant like potassium permanganate, which generates a large amount of manganese dioxide waste. The use of solvent-free conditions would significantly reduce the E-factor by minimizing solvent waste.

One study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst reported a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68, demonstrating the potential for achieving excellent green metrics in heterocyclic synthesis.

Fundamental Reaction Mechanisms Involving Hydrate Formation and Reactivity

Reversible Hydration of Aldehydic Carbonyl Groups

Aldehydes and ketones can exist in equilibrium with their corresponding hydrates, also known as geminal diols, in the presence of water. orgoreview.comlibretexts.org This reaction is a nucleophilic addition of water to the electrophilic carbonyl carbon. orgoreview.com For most simple aldehydes, the equilibrium lies towards the carbonyl form, as the gem-diol is often unstable and readily loses water to revert to the aldehyde. pressbooks.publibretexts.org However, the position of this equilibrium is significantly influenced by the electronic environment of the carbonyl group. libretexts.orgchemistrysteps.com

The hydration of an aldehyde can be represented by the following equilibrium:

R-CHO + H₂O ⇌ R-CH(OH)₂

The equilibrium constant (Khydration) for this reaction provides insight into the relative stability of the hydrate (B1144303) form. orgoreview.comblogspot.com

In the case of 2-formylnicotinic acid, the presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring the formation of the hydrate. chemistrysteps.comlibretexts.org

Mechanistic Pathways of Acid-Catalyzed Hydration

Under acidic conditions, the hydration of the aldehydic carbonyl group is significantly accelerated. libretexts.orgyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comorganicchemistrytutor.com The subsequent deprotonation of the resulting oxonium ion by a water molecule yields the geminal diol and regenerates the acid catalyst. libretexts.orglibretexts.org

The steps for acid-catalyzed hydration are as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid, typically hydronium ion in aqueous solutions. libretexts.orglibretexts.org This step makes the carbonyl group more electrophilic. chemistrysteps.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. libretexts.orglibretexts.org

Deprotonation: A base, such as another water molecule or the conjugate base of the acid catalyst, removes a proton from the attached water moiety, resulting in the neutral geminal diol and regeneration of the acid catalyst. libretexts.orgchemistrysteps.com

Mechanistic Pathways of Base-Catalyzed Hydration

In basic solutions, the hydration of the aldehyde is catalyzed by the hydroxide (B78521) ion (OH⁻), which is a much stronger nucleophile than water. chemistrysteps.comlibretexts.org The mechanism begins with the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated by a water molecule to form the geminal diol, regenerating the hydroxide catalyst in the process. libretexts.org

The steps for base-catalyzed hydration are:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org

Protonation: The resulting alkoxide intermediate is protonated by a water molecule, yielding the geminal diol and a hydroxide ion. libretexts.org

Electronic and Steric Influences on Hydration Equilibrium and Kinetics

The equilibrium and rate of aldehyde hydration are governed by both electronic and steric factors. libretexts.orglibretexts.org

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more electrophilic and thus more reactive towards nucleophiles like water. chemistrysteps.comlibretexts.org This increased electrophilicity shifts the hydration equilibrium towards the formation of the more stable gem-diol. libretexts.orglibretexts.org In 2-formylnicotinic acid, both the carboxylic acid group (-COOH) and the nitrogen atom within the pyridine ring exert an electron-withdrawing inductive effect, which is expected to stabilize the hydrate form. chemistrysteps.comlibretexts.org

Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of the nucleophile (water), slowing down the rate of hydration. chemistrysteps.com They can also destabilize the resulting gem-diol, which has a more crowded tetrahedral geometry (sp³ hybridization) compared to the trigonal planar geometry of the aldehyde (sp² hybridization). blogspot.com For 2-formylnicotinic acid, the steric hindrance around the formyl group is relatively low, suggesting that electronic effects will likely play a more dominant role in its hydration chemistry.

The following table summarizes the expected influence of substituents on the hydration of an aldehydic group:

Substituent TypeEffect on Carbonyl CarbonInfluence on Hydration Equilibrium
Electron-Donating Groups (e.g., alkyl groups)Decrease electrophilicityShifts equilibrium toward the aldehyde libretexts.orglibretexts.org
Electron-Withdrawing Groups (e.g., -COOH, halogens)Increase electrophilicityShifts equilibrium toward the hydrate libretexts.orglibretexts.org
Bulky GroupsIncrease steric hindranceShifts equilibrium toward the aldehyde chemistrysteps.com

Derivatization and Functionalization Strategies of 2 Formylnicotinic Acid Hydrate

Chemical Transformations of the Formyl Moiety

The aldehyde group in 2-formylnicotinic acid hydrate (B1144303) is susceptible to a variety of chemical modifications, primarily involving nucleophilic addition reactions, oxidation, and reduction.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. A common and synthetically useful reaction is the condensation with primary amines to form imines (also known as Schiff bases), or with hydrazines to yield hydrazones. masterorganicchemistry.comchemistrysteps.com These reactions typically proceed via the initial addition of the nucleophilic nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com The formation of imines and hydrazones is often catalyzed by the presence of a small amount of acid. operachem.com

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl group, leading to a hemiaminal intermediate. Subsequent dehydration results in the formation of the C=N double bond characteristic of an imine. masterorganicchemistry.com Similarly, hydrazones are formed through the reaction with hydrazines. nih.gov These derivatives are important in medicinal chemistry due to their diverse biological activities. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions with 2-Formylnicotinic Acid Hydrate

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)ImineMildly acidic conditions, often in an alcohol solvent.
Hydrazine (H₂NNH₂)HydrazoneMildly acidic conditions, typically in ethanol.
Substituted HydrazinesSubstituted HydrazoneVaries depending on the substituent, often in an alcohol solvent.

Oxidation to Carboxylic Acid Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid, yielding pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). This transformation is a key step in the synthesis of various pharmaceutically important compounds. Several oxidative methods have been reported for the conversion of related quinoline (B57606) derivatives to pyridine-2,3-dicarboxylic acid. For instance, oxidation can be achieved using a chlorate salt in an aqueous acidic medium, with the yield being significantly improved in the presence of cupric ions. google.com Another approach involves the oxidation of 8-substituted quinolines with hydrogen peroxide in the presence of an aqueous base. google.com Nitric acid has also been employed for the oxidation of quinoline precursors to their corresponding pyridinedicarboxylic acids. epo.org

Table 2: Oxidation of 2-Formylnicotinic Acid to Pyridine-2,3-dicarboxylic Acid

Oxidizing AgentReaction ConditionsReference
Chlorate Salt / H⁺Aqueous acidic medium google.com
Chlorate Salt / H⁺ / Cu²⁺Aqueous acidic medium with cupric ions google.com
Hydrogen Peroxide / BaseAqueous basic medium google.com
Nitric AcidVaries, often with a catalyst epo.org

Reduction to Hydroxymethyl or Alkyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group. The reduction of aldehydes to primary alcohols is a common transformation in organic synthesis and can be achieved using a variety of reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not reduce the carboxylic acid group. libretexts.org The reaction essentially involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

For a more complete reduction of the formyl group to a methyl group, reactions like the Wolff-Kishner reduction can be employed. This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the corresponding alkane. wikipedia.orgyoutube.com

Table 3: Reduction of the Formyl Group of this compound

Reducing Agent/MethodProductGeneral Reaction Conditions
Sodium Borohydride (NaBH₄)2-(Hydroxymethyl)nicotinic acidTypically in an alcohol or aqueous solution.
Wolff-Kishner Reduction2-Methylnicotinic acidFormation of hydrazone followed by heating with a strong base. youtube.com

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various transformations, most notably esterification and amidation, often proceeding through the formation of an activated acid derivative.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comrug.nl This is an equilibrium-driven reaction, and using a large excess of the alcohol can shift the equilibrium towards the product side. masterorganicchemistry.com

Amidation is the formation of an amide from a carboxylic acid and an amine. Direct amidation can be challenging due to the acid-base reaction between the carboxylic acid and the amine. However, various methods have been developed to facilitate this transformation, often involving the use of coupling agents or catalysts. mdpi.com Lewis acid catalysts, for example, can be employed for direct amidation reactions. researchgate.net

Table 4: Esterification and Amidation of this compound

ReactionReagentsProductGeneral Reaction Conditions
Fischer EsterificationAlcohol (R'-OH), H⁺ catalyst2-Formylnicotinate esterExcess alcohol, strong acid catalyst (e.g., H₂SO₄), often with heating. masterorganicchemistry.com
Direct AmidationAmine (R''R'''NH), Catalyst2-FormylnicotinamideUse of a coupling agent or catalyst, often with heating. mdpi.com

Activated Acid Derivatives as Synthetic Intermediates

To enhance the reactivity of the carboxylic acid group towards nucleophiles for esterification or amidation, it can be converted into a more reactive intermediate, such as an acid chloride. organicchemistrytutor.com Carboxylic acids can be converted to acid chlorides by reacting them with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comwikipedia.org The resulting acid chloride is highly electrophilic and readily reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. organicchemistrytutor.comyoutube.com

Table 5: Formation and Reactions of an Activated Acid Derivative

StepReagentsIntermediate/ProductGeneral Reaction Conditions
ActivationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Formylnicotinoyl chlorideOften performed in an inert solvent. commonorganicchemistry.com
Reaction with Alcohol (R'-OH)2-Formylnicotinoyl chloride2-Formylnicotinate esterTypically in the presence of a non-nucleophilic base (e.g., pyridine). youtube.com
Reaction with Amine (R''R'''NH)2-Formylnicotinoyl chloride2-FormylnicotinamideRequires at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base. organicchemistrytutor.com

Strategic Derivatization for Analytical Enhancement

The quantitative analysis of this compound in various matrices often requires derivatization to enhance its analytical performance. The native molecule, while possessing a UV-absorbing pyridine (B92270) ring, may not exhibit the requisite sensitivity or chromatographic behavior for trace-level detection. Chemical derivatization provides a powerful strategy to overcome these limitations by modifying one of the molecule's two reactive functional groups: the carboxylic acid or the formyl (aldehyde) group. tandfonline.comnih.gov This process involves reacting the analyte with a carefully selected reagent to introduce a new functional moiety, or "tag," that improves detectability, enhances ionization efficiency for mass spectrometry, or alters chromatographic properties. nih.govactascientific.comlibretexts.org

The choice of derivatization strategy is dictated by the analytical technique being employed—most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)—and the specific analytical goal, such as improving sensitivity or selectivity. nih.gov

Strategies Targeting the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for derivatization through amidation or esterification reactions. These reactions are well-established and can be used to attach tags that introduce or enhance UV absorbance, fluorescence, or mass spectrometric response. researchgate.netnih.gov

For UV-Visible Detection: To enhance detection by HPLC-UV, a chromophore can be attached. Reagents containing highly conjugated aromatic systems are ideal for this purpose. The carboxylic acid can be activated, for example using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with an amine or alcohol tag. nih.gov

For Fluorescence Detection: For analyses requiring higher sensitivity, a fluorophore can be introduced. This is one of the most effective methods for enhancing detection limits. nih.gov Fluorescent alkyl halides, such as 5-(Bromomethyl)fluorescein, can form fluorescent esters. thermofisher.comthermofisher.com Another approach involves using fluorescent amines or hydrazides in the presence of a coupling agent. Oxazine dyes like Nile Blue have also been used to create derivatives that fluoresce in the far-red spectral region, offering high sensitivity. nih.gov

For Mass Spectrometry (MS) Detection: Derivatization can significantly improve performance in LC-MS analysis. For carboxylic acids, which are often analyzed in negative ion mode, derivatization can introduce a permanently charged group or a moiety that is easily ionizable in positive ion mode, which is often more sensitive and specific. nih.gov Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) or 3-nitrophenylhydrazine (3-NPH) react with carboxylic acids to form derivatives that are readily detected by LC-MS/MS. researchgate.netnih.gov The inclusion of a bromine atom in 4-BNMA provides a distinct isotopic pattern, which aids in the identification of the derivatized analyte. researchgate.netnih.gov

Strategies Targeting the Formyl Group

The aldehyde functional group of this compound is highly reactive and particularly amenable to derivatization with reagents containing a hydrazine moiety. This reaction forms a stable hydrazone derivative. libretexts.org

For UV-Visible Detection: A classic and widely used reagent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). It reacts with the formyl group to produce a 2,4-dinitrophenylhydrazone, which is a highly colored compound with strong absorbance in the UV-visible range, making it ideal for HPLC-UV analysis. libretexts.orgcdc.gov

For Fluorescence Detection: To achieve lower detection limits, fluorescent hydrazine reagents are employed. Dansyl hydrazine, for example, reacts with aldehydes to yield intensely fluorescent derivatives that can be detected with high sensitivity by HPLC with fluorescence detection. libretexts.org

Selective Derivatization and Dual-Functionality Reagents

Given the two functional groups on this compound, the choice of which group to target is a key strategic decision. Selective derivatization can be achieved by carefully controlling the reaction conditions and choosing a reagent specific to one functional group.

Interestingly, some modern derivatization agents are designed for dual functionality. For example, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to label aldehydes or, by changing the secondary reagent to a carbodiimide (EDC), can be adapted to selectively derivatize carboxylic acids. nih.govnih.gov This flexibility allows for the development of tailored analytical methods depending on the specific requirements of the study.

The following table summarizes potential derivatization strategies for the analytical enhancement of this compound.

Functional Group TargetedDerivatization ReagentEnhancement PrincipleTarget Analytical TechniqueReference
Carboxylic Acid (-COOH)3-Nitrophenylhydrazine (3-NPH)Introduces an easily ionizable tagLC-MS/MS nih.gov
Carboxylic Acid (-COOH)5-(Bromomethyl)fluoresceinAttaches a highly fluorescent tagHPLC-Fluorescence thermofisher.comthermofisher.com
Carboxylic Acid (-COOH)Nile BlueForms a red-fluorescing derivativeHPLC-Fluorescence nih.gov
Formyl (-CHO)2,4-Dinitrophenylhydrazine (DNPH)Forms a colored hydrazone for UV absorptionHPLC-UV libretexts.orgcdc.gov
Formyl (-CHO)Dansyl HydrazineForms a highly fluorescent hydrazoneHPLC-Fluorescence libretexts.org
Carboxylic Acid or Formyl4-APEBAIntroduces a charged tag and isotopic signatureLC-MS/MS nih.govnih.gov

Role in Heterocyclic Compound Synthesis

2-Formylnicotinic Acid Hydrate (B1144303) as a Versatile Building Block for Pyridine (B92270) Scaffolds

2-Formylnicotinic acid hydrate possesses both an aldehyde and a carboxylic acid group, making it a bifunctional pyridine derivative. In principle, these functional groups can be independently or concertedly reacted to build more complex molecular architectures. The pyridine ring itself is a common scaffold in medicinal chemistry. nih.gov Synthetic methods that allow for the modification of existing pyridine rings are crucial for developing new pharmaceuticals. digitellinc.com However, specific, documented examples of this compound being used as a versatile building block for a wide range of pyridine scaffolds are not prominently featured in the surveyed literature. General approaches to pyridine synthesis often involve condensation of carbonyl compounds or cycloaddition reactions. organic-chemistry.org

Modular Synthesis of Complex Molecular Architectures

Modular synthesis is a strategy where complex molecules are assembled from smaller, pre-functionalized units or "modules." This approach is valuable in drug discovery as it allows for the rapid generation of a library of related compounds. rsc.org Pyridine-containing heterocycles are often used as building blocks in such synthetic strategies. digitellinc.com

While this compound, in theory, could serve as a module in such a synthesis due to its distinct functional handles, there is no specific evidence in the reviewed literature of its application in a modular approach to construct complex molecular architectures like those outlined above. The development of synthetic routes often relies on readily available and reactive precursors, and for the specific heterocyclic systems discussed, other starting materials are more commonly employed.

Catalytic Roles and Applications of 2 Formylnicotinic Acid Hydrate Derivatives

Evaluation as Ligands in Transition Metal-Catalyzed Processes

The molecular architecture of 2-formylnicotinic acid derivatives makes them excellent candidates for ligands in transition metal catalysis. The pyridine (B92270) nitrogen and the carboxylate group can act as a pincer-like chelate, while the formyl group offers a site for modification, most commonly through condensation reactions to form Schiff base ligands. researchgate.net These Schiff bases significantly expand the structural diversity and coordination chemistry of the parent molecule. mdpi.comnih.gov

The evaluation of these derivatives as ligands typically involves synthesizing a series of transition metal complexes and characterizing their structure and stability. researchgate.net Schiff bases derived from the condensation of a formyl group with various amines can create multidentate ligands that bind to metal centers through nitrogen, oxygen, or other donor atoms. mdpi.comfud.edu.ng For instance, condensation with diamines can produce hexadentate Schiff base ligands capable of forming stable, mononuclear complexes with metals like cobalt(II), nickel(II), and copper(II). researchgate.net

The catalytic activity of these metal complexes is then tested in various organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned by changing the substituents on the amine used for Schiff base formation, play a crucial role in the efficacy and selectivity of the catalyst. nih.gov Transition metal complexes containing ligands derived from related aromatic aldehydes have been successfully used in a variety of coupling reactions and other transformations. nih.gov The performance of these catalysts is often compared to established catalytic systems to determine their relative activity, stability, and substrate scope.

Below is a table summarizing the types of transition metal complexes formed with ligands structurally related to 2-formylnicotinic acid derivatives and their potential applications.

Ligand TypeMetal Ion ExamplesComplex Stoichiometry (Metal:Ligand)Potential Catalytic Applications
Schiff Base (from Hydrazide)Cu(II), Ni(II), Co(II), Mn(II), Fe(III)1:1 or 1:2Oxidation, Coupling Reactions
Schiff Base (from Diamine)Co(II), Ni(II), Cu(II), Zn(II)1:1Polymerization, Asymmetric Synthesis
Bidentate (N, O-donor)Fe(II), Cu(II), Zn(II)1:1Hydrosilylation, Hydrogenation

This table is generated based on findings from analogous chemical structures. mdpi.comresearchgate.netnih.gov

Exploration of Organocatalytic Properties

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a growing field in sustainable chemistry. nih.govbeilstein-journals.org Derivatives of 2-formylnicotinic acid possess key functional groups that suggest potential for organocatalytic activity. The molecule combines a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic site (the carboxylic acid), making it a candidate for bifunctional catalysis. nih.gov

This dual-functionality is a hallmark of many effective organocatalysts, such as proline and its derivatives, which are known to catalyze a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions. organic-chemistry.org The simultaneous activation of both the nucleophile and the electrophile by the acidic and basic sites within the same molecule can lead to highly efficient and stereoselective transformations.

The exploration of the organocatalytic properties of 2-formylnicotinic acid derivatives would involve:

Screening: Testing the unmodified molecule and its simple derivatives in benchmark reactions known to be promoted by bifunctional catalysts.

Mechanistic Studies: Investigating the reaction mechanism to confirm the role of both the acidic and basic centers.

Optimization: Modifying the molecular backbone to enhance reactivity and selectivity, for example, by introducing sterically bulky groups to control the stereochemical outcome of the reaction. nih.gov

While specific studies on 2-formylnicotinic acid as an organocatalyst are not yet prevalent, the structural analogy to well-established bifunctional catalysts provides a strong rationale for its investigation in this area. beilstein-journals.org

Participation in Specific Catalytic Transformations (e.g., Transfer Hydrogenation, Condensation Reactions)

The functional groups of 2-formylnicotinic acid derivatives allow them to actively participate in key catalytic transformations, either as part of a ligand scaffold or as a catalyst itself.

Condensation Reactions: A condensation reaction is a fundamental transformation where two molecules combine, typically with the loss of a small molecule like water. libretexts.orglibretexts.org The formyl group of 2-formylnicotinic acid is highly susceptible to condensation with primary amines, hydrazines, and other nucleophiles. mdpi.com This reaction is the primary method for synthesizing the Schiff base ligands discussed previously. researchgate.net For example, the condensation of related oxo-propanals with active methylene (B1212753) compounds has been shown to produce substituted nicotinates, demonstrating the utility of such reactions in building complex heterocyclic systems. nih.gov These reactions can be catalyzed by acids or bases and are often the first step in creating a more complex ligand system for transition metal catalysis. nih.gov

Transfer Hydrogenation: Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. rsc.org Formic acid and its salts are common hydrogen donors in these reactions. bohrium.comrsc.org Metal complexes, particularly those of ruthenium, rhodium, and iridium, are often employed as catalysts. bohrium.com

Derivatives of 2-formylnicotinic acid can play a role in transfer hydrogenation in two primary ways:

As Ligands: Schiff base or other derivatives can act as ligands to stabilize a metal center, which then catalyzes the hydrogen transfer. The electronic properties of the nicotinic acid ring can influence the activity of the metal catalyst.

As Hydrogen Shuttles: The pyridine ring structure is related to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a biological hydride transfer agent. While less common, it is conceivable that derivatives could participate in metal-free transfer hydrogenation, mimicking this biological function.

Catalytic transfer hydrogenation has been successfully applied to a variety of substrates, including the conversion of levulinic acid to γ-valerolactone and the reduction of complex sugar derivatives. oaepublish.comresearchgate.net The development of catalysts based on 2-formylnicotinic acid ligands for these transformations is a promising area of research.

The following table outlines research findings on relevant catalytic transformations.

Catalytic TransformationCatalyst TypeSubstrate ExampleProduct ExampleHydrogen Donor
Transfer HydrogenationCo-Nx on Carbon5-Hydroxymethylfurfural2,5-FurandimethanolFormic Acid
Transfer HydrogenationCuNiAlLevulinic Acidγ-ValerolactoneFormic Acid
CondensationAcetic Acid3-Oxo-3-aryl-2-arylhydrazonopropanalArylazonicotinatesN/A

This table summarizes findings from studies on catalytic systems relevant to the functional groups and potential applications of 2-formylnicotinic acid derivatives. nih.govrsc.orgoaepublish.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Vibrational Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2-Formylnicotinic acid hydrate (B1144303), the IR spectrum is characterized by a series of distinct absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region. libretexts.org This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers. The water of hydration in the molecule also contributes to absorption in the O-H stretching region, generally as a broad band around 3200-3500 cm⁻¹. specac.com

Two distinct carbonyl (C=O) stretching vibrations are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org The aldehyde C=O stretch is also strong and sharp, usually found at a slightly higher wavenumber, between 1720-1740 cm⁻¹, although conjugation with the pyridine (B92270) ring may shift it to a lower frequency. vscht.cz A weak but characteristic C-H stretching absorption for the aldehyde proton can often be found around 2720-2830 cm⁻¹. vscht.cz

The aromatic pyridine ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. udel.eduresearchgate.net The fingerprint region (below 1500 cm⁻¹) contains numerous other bands, including C-O stretching and various bending vibrations, which contribute to the unique spectral fingerprint of the molecule. specac.com

Table 1: Predicted FT-IR Peak Assignments for 2-Formylnicotinic acid hydrate

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3200 O-H Stretch Water of Hydration Medium, Broad
3300 - 2500 O-H Stretch Carboxylic Acid Strong, Very Broad
~3100 - 3000 C-H Stretch Aromatic (Pyridine) Medium
~2820, ~2720 C-H Stretch Aldehyde Weak
~1725 C=O Stretch Aldehyde Strong
~1710 C=O Stretch Carboxylic Acid Strong
1600 - 1450 C=C, C=N Stretch Aromatic (Pyridine) Medium-Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and vibrations. nih.gov

For this compound, Raman spectroscopy is highly useful for characterizing the vibrations of the pyridine ring. The symmetric "ring breathing" mode of the pyridine skeleton typically gives a strong, sharp signal, which is a hallmark of aromatic systems. Other C=C and C=N stretching vibrations within the ring are also Raman active. researchgate.net

The carbonyl (C=O) stretches of the aldehyde and carboxylic acid groups are also observable in the Raman spectrum, though their intensities can vary. Vibrations associated with the carbon skeleton, such as C-C single bonds, will also produce signals in the Raman spectrum, providing further structural detail. The O-H stretching vibrations are typically weak in Raman spectra. nih.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
~3070 C-H Stretch Aromatic (Pyridine) Medium
~1720 C=O Stretch Aldehyde Medium
~1700 C=O Stretch Carboxylic Acid Medium
~1600, ~1570 Ring Stretch Aromatic (Pyridine) Strong
~1030 Ring Breathing Aromatic (Pyridine) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, several key signals are expected.

The most downfield signal would be the aldehydic proton (-CHO), typically appearing as a singlet between 9.5 and 10.5 ppm. researchgate.net The acidic proton of the carboxylic acid (-COOH) is also highly deshielded and appears as a broad singlet, often above 10 ppm, and its signal disappears upon addition of D₂O due to chemical exchange. libretexts.org

The pyridine ring contains three aromatic protons (H4, H5, and H6). Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxyl group, and the formyl group.

H6: Located between two electron-withdrawing groups (the ring nitrogen and the adjacent carboxyl group), H6 is expected to be the most deshielded of the ring protons, appearing as a doublet of doublets.

H4: Situated adjacent to the formyl group, H4 is also significantly deshielded and would appear as a doublet of doublets.

H5: This proton would appear at the most upfield position of the aromatic protons and would also be a doublet of doublets, as it is coupled to both H4 and H6.

The water of hydration would produce a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature.

Table 3: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-COOH >10 broad singlet -
-CHO 9.5 - 10.5 singlet -
H6 8.8 - 9.2 doublet of doublets J(H6-H5), J(H6-H4)
H4 8.3 - 8.7 doublet of doublets J(H4-H5), J(H4-H6)

¹³C-NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. This compound has seven unique carbon atoms.

The two carbonyl carbons are the most deshielded and appear furthest downfield. The aldehyde carbon (C7) is typically found between 190-200 ppm, while the carboxylic acid carbon (C8) appears in the 170-185 ppm range. libretexts.org

The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly bonded to the electronegative nitrogen atom and the substituent groups (C2, C3, C6) will be more deshielded than the other ring carbons (C4, C5). libretexts.org The specific assignments can be confirmed using advanced NMR techniques.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C7 (-CHO) 190 - 200
C8 (-COOH) 170 - 185
C2 150 - 155
C6 148 - 153
C3 138 - 142
C4 130 - 135

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacency on the pyridine ring. This allows for a definitive assignment of the aromatic proton signals. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. libretexts.org This experiment would show cross-peaks between H4 and C4, H5 and C5, H6 and C6, and the aldehyde proton with C7. This provides an irrefutable link between the ¹H and ¹³C assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons. This information is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular structure. libretexts.org Key expected correlations include:

The aldehydic proton (on C7) showing correlations to C3 and C4.

Proton H4 showing correlations to C2, C3, and C5.

Proton H6 showing correlations to C2 and C5.

Solid-State NMR for Crystalline Forms

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including different polymorphs, solvates, and hydrates. europeanpharmaceuticalreview.comnih.gov Unlike solution-state NMR, SSNMR provides information about the local molecular environment in the crystal lattice. nih.gov For this compound, SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, can be used to identify and differentiate its crystalline forms.

Each unique crystalline form of a compound will typically produce a distinct SSNMR spectrum, as the chemical shifts of nuclei are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. rsc.orgfsu.edu The presence of multiple crystallographically inequivalent molecules in the asymmetric unit of a crystal can lead to the observation of multiple peaks for a single carbon atom, providing further structural detail. europeanpharmaceuticalreview.comst-andrews.ac.uk

In the case of this compound, the ¹³C SSNMR spectrum would be expected to show distinct resonances for each carbon atom in the molecule. Differences in the spectra between batches or under different crystallization conditions could indicate the presence of different polymorphs or hydration states.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes.

Carbon AtomHypothetical ¹³C Chemical Shift (ppm)
C=O (Carboxylic Acid)168.5
C=O (Aldehyde)192.3
C2 (Pyridine Ring)151.8
C3 (Pyridine Ring)138.0
C4 (Pyridine Ring)124.5
C5 (Pyridine Ring)139.2
C6 (Pyridine Ring)154.1

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. masonaco.orgnih.gov The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions due to the mass defect of their constituent atoms. nih.gov For this compound, HRMS analysis, often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm its molecular formula. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the theoretically calculated exact mass.

Table 2: HRMS Data for 2-Formylnicotinic acid Note: The data pertains to the anhydrous molecule, as the hydrate water is typically lost in the MS source.

ParameterValue
Molecular FormulaC₇H₅NO₃
Ion Formula[C₇H₆NO₃]⁺
Calculated Exact Mass of [M+H]⁺152.03422
Measured Exact Mass (Hypothetical)152.03450
Mass Error (Hypothetical)1.8 ppm

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uab.edunih.gov In an MS/MS experiment, the protonated molecule of 2-Formylnicotinic acid ([M+H]⁺, m/z 152.03) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.netnih.gov

The fragmentation of 2-Formylnicotinic acid would likely proceed through characteristic losses associated with its functional groups: the carboxylic acid and the aldehyde. Common neutral losses would include water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Table 3: Proposed MS/MS Fragmentation of 2-Formylnicotinic acid ([M+H]⁺)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
152.03134.02H₂O (18.01)Loss of water from carboxylic acid
152.03124.02CO (28.01)Loss of carbon monoxide from aldehyde
124.02106.01H₂O (18.01)Subsequent loss of water
152.03107.03COOH (45.00)Loss of the carboxyl radical

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. nih.gov It is indispensable for identifying crystal forms (polymorphs, hydrates) and providing detailed structural information. rigaku.com

Single Crystal X-ray Diffraction (SCXRD) involves irradiating a single, high-quality crystal with an X-ray beam. rsc.org The resulting diffraction pattern allows for the determination of the unit cell dimensions, space group, and precise atomic positions, providing an unambiguous structural determination of this compound, including the location of the water molecule(s) and the intermolecular hydrogen bonding network. nih.gov

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline materials. americanpharmaceuticalreview.com The technique produces a characteristic diffraction pattern, or 'fingerprint,' for a specific crystalline phase. rigaku.com PXRD is crucial for routine identification, polymorph screening, and quality control, as it can quickly distinguish between the anhydrous form, different hydrate states, and other polymorphic forms of 2-Formylnicotinic acid. nih.gov

Table 4: Hypothetical Single Crystal XRD Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)9.45
β (°)105.2
Volume (ų)792.4
Z (Molecules/Unit Cell)4

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique in the pharmaceutical industry for assessing the purity of APIs and for quantitative analysis. nih.govnih.gov A validated reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

For this compound, an RP-HPLC method would likely utilize a C18 stationary phase. The mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.pl Separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration. nih.gov

Table 5: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Injection Volume10 µL

Table 6: Example Purity Data from HPLC Analysis

Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.851,5400.08
2-Formylnicotinic acid5.211,985,60099.85
Impurity 26.421,3800.07
Total 1,988,520 100.00

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl groups, exhibits low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. libretexts.org Therefore, direct GC analysis is not feasible. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net

The primary functional groups in this compound that are targeted for derivatization are the carboxylic acid and the hydroxyl groups of the hydrate. libretexts.org Common derivatization strategies applicable to this compound include:

Silylation: This is one of the most common derivatization techniques in GC. researchgate.net A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms in the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. libretexts.org This reaction reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound. gcms.cz

Alkylation/Esterification: This method converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester). gcms.czresearchgate.net Reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst are used for this purpose. The resulting ester is significantly more volatile than the parent carboxylic acid. gcms.cz

The choice of derivatization reagent and reaction conditions (temperature, time) is critical and must be optimized to ensure the reaction goes to completion. Once derivatized, the resulting volatile compound can be readily analyzed by GC, providing information on the purity of the original sample. The retention time of the derivatized this compound would be a key parameter for its identification.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide a wealth of structural and quantitative information. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the necessary derivatization as described in section 7.5.2, the volatile derivative of this compound can be introduced into a GC-MS system. nih.gov The gas chromatograph separates the derivative from any impurities, and the mass spectrometer serves as a highly specific detector. nih.gov The mass spectrometer ionizes the eluted derivative, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a molecular fingerprint, providing crucial information for structural elucidation. The molecular ion peak (M+) would confirm the molecular weight of the derivative. The fragmentation pattern, which results from the breakdown of the molecular ion, would provide structural information about the original molecule. For instance, the loss of characteristic fragments corresponding to the silyl (B83357) or alkyl groups, the carboxyl group, and the pyridine ring would be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful alternative for analyzing compounds that are not amenable to GC, even with derivatization. nih.gov this compound can be analyzed directly by LC-MS, although derivatization can sometimes be used to enhance chromatographic retention and ionization efficiency. nih.gov Reversed-phase liquid chromatography (RP-LC) would be a suitable separation technique.

In the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule can be detected as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. youtube.com In an MS/MS experiment, the parent ion of interest is selected and then fragmented. The resulting daughter ions provide detailed structural information. For this compound, characteristic fragmentation patterns would involve the loss of water, carbon monoxide from the aldehyde group, and the cleavage of the carboxylic acid group.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. azooptics.com The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

The structure of this compound contains several chromophores: the pyridine ring, the carboxyl group, and the formyl (aldehyde) group. These functionalities give rise to characteristic electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. masterorganicchemistry.com The conjugated system of the pyridine ring and the carbonyl groups will exhibit these transitions.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, to a π* antibonding orbital. masterorganicchemistry.com These are typically lower in energy (occur at longer wavelengths) and have a lower intensity compared to π → π* transitions. masterorganicchemistry.com Carbonyl compounds, for example, often show a weak n→π* transition in the 270–300 nm region. azooptics.commasterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of these transitions. The exact position of the maximum absorbance (λmax) is influenced by the solvent polarity. For comparison, the closely related compound 2-Pyridinecarboxaldehyde exhibits a UV/Visible spectrum with absorption maxima that can be referenced. nist.gov The presence of both the carboxyl and formyl groups in conjugation with the pyridine ring is expected to influence the λmax values compared to simpler pyridine derivatives.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional GroupsExpected Wavelength Region
π → πPyridine ring, C=O (formyl and carboxyl)Shorter wavelength (higher energy)
n → πC=O (formyl and carboxyl), Pyridine NLonger wavelength (lower energy)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared to the theoretically calculated elemental composition based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, the molecular formula is C₇H₇NO₄. The theoretical elemental composition can be calculated as follows:

Molecular Weight of C₇H₇NO₄ = (7 * 12.011) + (7 * 1.008) + (1 * 14.007) + (4 * 15.999) = 169.13 g/mol

% Carbon (C) = (7 * 12.011 / 169.13) * 100 = 49.71%

% Hydrogen (H) = (7 * 1.008 / 169.13) * 100 = 4.17%

% Nitrogen (N) = (1 * 14.007 / 169.13) * 100 = 8.28%

% Oxygen (O) = (4 * 15.999 / 169.13) * 100 = 37.84%

Table 2: Theoretical Elemental Composition of this compound (C₇H₇NO₄)

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.011784.07749.71
HydrogenH1.00877.0564.17
NitrogenN14.007114.0078.28
OxygenO15.999463.99637.84

Experimentally obtained values from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages would serve as a crucial validation of the compound's identity and purity. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic energy of a molecule based on its electron density. This approach is computationally efficient while providing accurate results for a wide range of molecular systems.

For 2-Formylnicotinic acid hydrate (B1144303), DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-311++G(d,p), would be used to determine its electronic properties. mdpi.com These calculations can provide the total energy of the molecule, which is crucial for assessing its stability and comparing the energies of different conformations. Furthermore, DFT is the foundation for calculating many other properties discussed in the following sections, including optimized geometry, spectroscopic parameters, and molecular orbitals. Computational studies on related pyridine (B92270) derivatives often utilize DFT to analyze noncovalent interactions and molecular associations. mdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Formylnicotinic acid hydrate, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis is a critical aspect of understanding the flexibility of the molecule. The presence of the formyl and carboxylic acid groups, which can rotate around their single bonds to the pyridine ring, suggests the possibility of multiple conformers. Computational methods can be used to explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. The relative energies of these conformers, calculated using methods like DFT, would indicate their relative populations at a given temperature. The water molecule in the hydrate would also be explicitly included in these calculations to understand its preferred orientation and hydrogen bonding interactions with the 2-Formylnicotinic acid molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine Carboxylic Acid Derivative (Illustrative) (Note: This table is illustrative and based on general values for similar compounds, not specific calculations for this compound.)

Parameter Bond Predicted Value
Bond Length C=O (Carboxyl) ~1.21 Å
C-O (Carboxyl) ~1.35 Å
O-H (Carboxyl) ~0.97 Å
C=O (Formyl) ~1.22 Å
C-H (Formyl) ~1.11 Å
C-C (Ring-Carboxyl) ~1.50 Å
C-C (Ring-Formyl) ~1.49 Å
Bond Angle O=C-O (Carboxyl) ~124°
C-C-O (Carboxyl) ~115°
O=C-H (Formyl) ~123°
C-C-H (Formyl) ~118°

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts, UV-Vis Absorption)

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral features.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, as they can help to assign specific peaks to particular functional groups (e.g., the C=O stretch of the carboxylic acid and formyl groups, the O-H stretch, and the pyridine ring vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted NMR spectra with experimental data, it is possible to assign the signals to specific atoms in the molecule, which is crucial for structure elucidation. Machine learning and AI-driven methods are also emerging as powerful tools for the accurate prediction of NMR spectra. nih.govarxiv.orgarxiv.org

UV-Vis Absorption Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic structure and photophysical properties of the molecule.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

The electronic behavior and reactivity of a molecule are governed by its molecular orbitals and charge distribution. DFT calculations provide detailed information about these properties.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. DFT studies on similar aromatic compounds have shown that the HOMO is often localized over the aromatic ring, while the LUMO may be distributed over electron-withdrawing groups. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, and positive potential around the acidic hydrogen of the carboxyl group.

Table 2: Illustrative Calculated Electronic Properties for a Pyridine Carboxylic Acid Derivative (Note: This table is illustrative and based on general values for similar compounds, not specific calculations for this compound.)

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap ~ 4.7 eV

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. For this compound, this could involve studying its synthesis, decomposition, or its participation in other chemical transformations.

By calculating the energies of reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The structure of the transition state can also be determined, providing valuable information about the geometry of the molecule as it transforms from reactant to product. This type of modeling can help to understand the feasibility of a proposed reaction mechanism and to predict reaction rates. For example, computational studies could be used to investigate the mechanism of decarboxylation of 2-Formylnicotinic acid or the nucleophilic addition to the formyl group.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Highly Efficient Green Synthetic Routes

The industrial production of nicotinic acid and its derivatives often relies on harsh oxidation processes that can generate significant chemical waste. nih.gov Future research on 2-Formylnicotinic acid hydrate (B1144303) should prioritize the development of environmentally benign synthetic methods in line with the principles of green chemistry.

Key research objectives would include:

Biocatalysis: Exploring the use of enzymes or whole-cell systems for the synthesis of nicotinic acid derivatives, a strategy that offers high selectivity and mild reaction conditions. rsc.org This approach, often termed "White Biotechnology," leverages renewable feedstocks and can reduce energy consumption and waste. nih.gov

Catalyst-Free and Solvent-Free Synthesis: Investigating reactions in alternative media like high-temperature water, which can eliminate the need for both a catalyst and an organic solvent. researchgate.net Microwave-assisted synthesis is another promising solvent-free method that can dramatically reduce reaction times.

Ozone Oxidation: Developing cleaner oxidation methods, such as using ozone with a recyclable catalyst, to replace traditional oxidants like nitric acid or permanganate (B83412), thereby minimizing polluted waste streams. google.com

A comparative analysis of potential green synthesis routes is conceptualized in the table below.

Synthesis StrategyPotential Starting MaterialKey AdvantagesResearch Focus
Enzymatic AmidationMethyl Nicotinate & AminesHigh yield, reduced reaction time, environmentally friendly solvent (e.g., tert-amyl alcohol). rsc.orgScreening for suitable lipases; process optimization.
Hydrothermal Amination2-Chloronicotinic AcidCatalyst- and solvent-free, high yields, operational simplicity. researchgate.netExploring substrate scope and reaction scalability.
Ozone Oxidation2-Chloro-3-alkyl Pyridine (B92270)Low cost, simple process, less pollution. google.comCatalyst efficiency and longevity; byproduct analysis.

Exploration of Diverse Catalytic Applications and Catalyst Design

While many carboxylic acids and their metal derivatives are used as catalysts in polymerization and oxidation reactions, the catalytic potential of 2-Formylnicotinic acid hydrate remains unexplored. thermofisher.com Future research could focus on designing catalysts where the unique structure of this compound—featuring a carboxylic acid, an aldehyde, and a pyridine ring—can be leveraged.

Potential research directions include:

Coordination Chemistry: Synthesizing metal complexes where this compound acts as a ligand. The resulting complexes could be screened for catalytic activity in reactions such as C-C cross-coupling or oxidation.

Heterogeneous Catalysis: Immobilizing the compound or its derivatives onto solid supports (e.g., silica, alumina) to create heterogeneous catalysts. This approach facilitates catalyst recovery and reuse, a key principle of green chemistry.

Asymmetric Catalysis: Designing chiral derivatives of this compound to serve as ligands in asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals.

Rational Design and Synthesis of this compound Derivatives for Advanced Materials

The rational design of derivatives is a cornerstone of developing new functional molecules. While research into nicotinic acid derivatives has historically focused on biological activity for pharmaceuticals, there is potential to explore their use in advanced materials. researchgate.netnih.gov

Future work could involve:

Polymer Science: Using this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The pyridine ring could impart specific thermal or conductive properties to the resulting material.

Organic Electronics: Designing derivatives with extended π-conjugated systems for potential applications in organic light-emitting diodes (OLEDs) or sensors.

Supramolecular Chemistry: Exploring the self-assembly properties of derivatives to create complex, functional architectures like metal-organic frameworks (MOFs) or gels.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved yields, and easier scalability. pharmasalmanac.com This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The application of flow chemistry to the synthesis of nicotinic acid derivatives has already demonstrated a dramatic reduction in reaction time and an increase in yield compared to batch methods. rsc.org

A key area of future research would be to develop a continuous flow process for the synthesis of this compound. This would involve:

Reaction Optimization: Adapting an existing batch synthesis or developing a new one specifically for a flow reactor. This includes optimizing parameters like residence time, temperature, and reagent ratios. rsc.org

Reactor Design: Selecting appropriate microreactors or packed-bed reactors to handle the specific reaction chemistry, including any solids or corrosive reagents.

Downstream Processing: Integrating in-line purification and separation modules to create a fully automated "end-to-end" synthesis platform.

Advanced Spectroscopic and Computational Characterization for Structure-Reactivity Correlations

A fundamental understanding of the relationship between a molecule's structure and its chemical reactivity is crucial for designing new applications. libretexts.org Advanced spectroscopic techniques combined with computational chemistry provide powerful tools for this purpose. For related molecules, studies have successfully used Density Functional Theory (DFT) to correlate calculated vibrational and NMR spectra with experimental data, providing deep insights into molecular geometry and electronic structure. mdpi.comsharif.edu

Future research on this compound should include:

Spectroscopic Analysis: Comprehensive characterization using FT-IR, FT-Raman, and NMR (¹H and ¹³C) spectroscopy.

Computational Modeling: Employing DFT calculations to optimize the molecular geometry, predict spectroscopic signatures, and analyze frontier molecular orbitals (HOMO-LUMO). This analysis helps identify reactive sites within the molecule. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a series of derivatives and correlating their structural modifications with changes in chemical reactivity or biological activity. rsc.org This approach is essential for the rational design of new functional molecules.

The table below illustrates the types of data that would be generated in such a study, comparing theoretical predictions with experimental results.

ParameterComputational MethodPredicted ValueExperimental TechniqueMeasured Value
C=O Stretch (Carboxyl)DFT/B3LYP(e.g., 1750 cm⁻¹)FT-IR Spectroscopy(e.g., 1735 cm⁻¹)
C=O Stretch (Aldehyde)DFT/B3LYP(e.g., 1710 cm⁻¹)FT-IR Spectroscopy(e.g., 1698 cm⁻¹)
Aldehyde Proton (¹H)GIAO(e.g., 10.1 ppm)¹H NMR Spectroscopy(e.g., 9.9 ppm)
HOMO-LUMO GapDFT/B3LYP(e.g., 4.5 eV)UV-Vis Spectroscopy(e.g., 270 nm)
Note: The values in this table are illustrative examples of what such a study would seek to determine and are not actual data for this compound.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-formylnicotinic acid hydrate?

Synthesis typically involves condensation or oxidation reactions starting from nicotinic acid derivatives. For characterization:

  • NMR spectroscopy (1H/13C) to confirm the aldehyde proton (δ ~9-10 ppm) and carboxylic acid group.
  • Elemental analysis to verify stoichiometry (C7H5NO3·xH2O).
  • X-ray crystallography for definitive structural confirmation, especially to resolve hydrate water positions .
  • FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for aldehyde and carboxylic acid groups).
    Refer to experimental reproducibility guidelines in , which emphasize detailed protocols for synthesis and validation .

Q. How should stability studies be designed for this compound under varying conditions?

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess dehydration steps and decomposition temperatures.
  • Humidity sensitivity : Store samples in controlled humidity chambers (e.g., 0-90% RH) and monitor hydrate-to-anhydrate transitions via PXRD .
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light, analyzing by HPLC for purity changes.
    Store at 2–8°C under inert gas to minimize hydrolysis or oxidation .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS Category 4 acute toxicity) .
  • Emergency measures : For accidental ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Hydrate variability : Different hydration states (e.g., monohydrate vs. dihydrate) may alter NMR or FT-IR spectra. Use dynamic vapor sorption (DVS) to correlate hydration levels with spectral changes .
  • Synchrotron XRD : High-resolution crystallography can distinguish between polymorphs or hydrate configurations.
  • Cross-validation : Combine multiple techniques (e.g., solid-state NMR, Raman spectroscopy) to confirm assignments .

Q. What role does this compound play in coordination chemistry?

  • Ligand design : The aldehyde and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Experimental approach : Synthesize complexes under inert conditions and characterize via:
    • Magnetic susceptibility to assess metal-ligand interactions.
    • Single-crystal XRD to determine coordination geometry.
    • Cyclic voltammetry to study redox behavior in solution .

Q. How can computational modeling predict the reactivity of this compound in organic synthesis?

  • DFT calculations : Optimize molecular geometry to identify reactive sites (e.g., aldehyde electrophilicity).
  • Reaction mechanism studies : Model nucleophilic additions (e.g., with hydrazines) to predict kinetic barriers and regioselectivity.
  • Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

Q. What advanced techniques validate the purity of this compound in multi-step syntheses?

  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace side products.
  • Karl Fischer titration : Quantify hydrate water content and ensure batch consistency .

Methodological Notes

  • Data reporting : Follow guidelines for reproducibility, including full experimental details in supplementary materials .
  • Contradiction management : Cross-reference hydrate-specific data (e.g., thermal analysis vs. crystallography) to address inconsistencies .
  • Safety documentation : Align hazard communication with GHS standards, as outlined in .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.